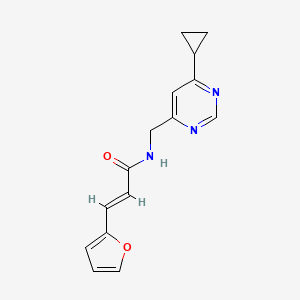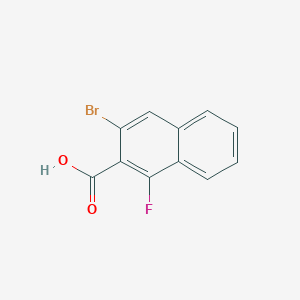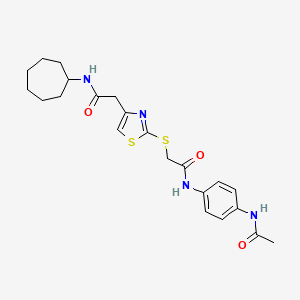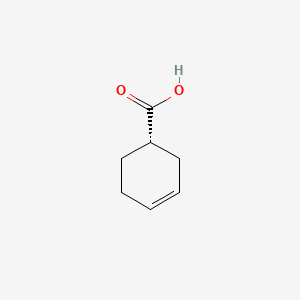
2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” consists of a benzamide group attached to a furan ring via a 3-hydroxypropyl chain, with a bromine atom attached to the benzene ring. The presence of the furan ring, a five-membered heterocyclic compound, and the benzamide group suggests potential for interesting chemical properties and reactivity .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, furan compounds are known to undergo a variety of reactions. For instance, furan is a π-excessive heterocycle and prefers electrophilic substitution reactions. It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .科学的研究の応用
Synthesis and Characterization
Efficient Synthesis Techniques
Researchers have developed efficient methods for synthesizing benzamide derivatives, including those related to 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide, employing versatile synthetic handles like the 2-bromo group for palladium-mediated couplings and direct nucleophilic substitutions to access a broad range of substituted benzamides (Gill et al., 2008). These methods highlight the adaptability and functionalization potential of benzamide compounds for various applications in scientific research.
Characterization of Derivatives
The synthesis and structural characterization of benzamide derivatives, including those with bromo and furanyl substitutions, have been extensively documented. These compounds, such as N-allyl-4-piperidyl benzamide derivatives, have been synthesized and characterized to understand their chemical properties better and explore their potential in scientific research (Cheng De-ju, 2014). Such studies are foundational for developing new materials and drugs by providing a detailed understanding of molecular structures and reactivity.
Molecular Interactions and Antagonistic Properties
Intermolecular Interactions
Studies on antipyrine-like derivatives of benzamides have revealed their crystal structures, demonstrating how intermolecular interactions, such as hydrogen bonding and π-interactions, stabilize their crystalline forms. This research helps elucidate the molecular foundations of benzamide compounds' stability and reactivity, essential for designing drugs and materials with tailored properties (Saeed et al., 2020).
CC R5 Antagonists
Benzamide derivatives have been identified as novel non-peptide CCR5 antagonists, indicating their potential in therapeutic applications, particularly in targeting CCR5 receptors involved in various diseases. These findings contribute to the broader scientific understanding of how structural modifications in benzamide compounds can lead to significant biological activities, offering pathways to new treatments (H. Bi, 2014).
Applications in Organic Synthesis
- Catalysis and Organic Synthesis: The role of 2-bromo and furanyl groups in facilitating organic synthesis reactions, including catalytic processes and the synthesis of complex molecules, underscores the importance of benzamide derivatives in medicinal chemistry and material science. This research exemplifies how chemical modifications and catalytic techniques can be utilized to create molecules with desired functions and properties (Zhou et al., 2014).
特性
IUPAC Name |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWWZBXHSUUISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=COC=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-N-(2-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806939.png)
![N~1~-(2-chloro-4-fluorobenzyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2806940.png)
![4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B2806941.png)
amino]-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2806944.png)



![2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine](/img/structure/B2806952.png)



